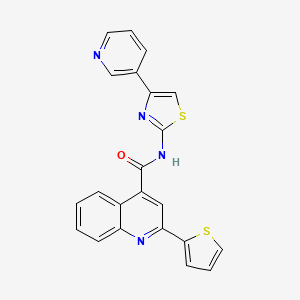
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide" is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of multiple aromatic systems such as pyridine, thiazole, thiophene, and quinoline. These types of compounds are often explored for their potential in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the cyclization of lithiated intermediates. For instance, lithiation of N-benzyl pyridine and quinoline carboxamides followed by intramolecular attack on the activated pyridine or quinoline ring can lead to a variety of polycyclic heterocycles, including those containing pyrrolopyridine and pyrroloquinoline structures . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, has been elucidated using techniques like FT-IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy, and single crystal X-ray diffraction . These methods allow for a detailed understanding of the compound's 3D structure and the interactions that govern crystal packing, such as hydrogen bonding. Density Functional Theory (DFT) calculations can further optimize the molecular geometry and predict spectral properties .
Chemical Reactions Analysis
Compounds with similar structural motifs have been shown to possess reactivity that allows for further functionalization. For example, the cyclization of thiazole derivatives can lead to thiazoloquinolines, which can be further modified to enhance their biological activities . The presence of reactive sites on the compound suggests potential for a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms can affect properties like solubility, melting point, and stability. The crystalline nature of related compounds suggests that the compound may also exhibit solid-state properties that are governed by intermolecular interactions . Additionally, the electronic properties of the aromatic systems could be studied using computational chemistry methods to predict reactivity and interactions with biological targets .
Biological Activities and Case Studies
While the specific biological activities of "this compound" are not provided, compounds with similar structural features have been evaluated for various biological activities. For instance, pyrazole-3-carboxamide derivatives have shown potent antiproliferative activity against human cancer cell lines . Moreover, thiazoloquinoline derivatives have been synthesized and tested for their cytotoxicity, with certain structural features being essential for significant antitumor activity . These studies suggest that the compound may also possess promising biological activities that warrant further investigation.
Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis of heterocyclic compounds like N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves complex reactions that yield various derivatives with potential scientific applications. Aleksandrov, Zablotskii, and El’chaninov (2020) discuss the condensation and subsequent reactions leading to the synthesis of related thiazoloquinoline compounds, highlighting the reactivity and versatility of these molecules in producing a range of derivatives through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological Activity and Applications
Research into the biological activities of heterocyclic carboxamides, including structures similar to this compound, has shown promising results. For instance, Norman et al. (1996) studied heterocyclic analogues of 1192U90, finding several derivatives with potent antipsychotic activities, indicative of the potential therapeutic applications of these compounds (Norman, Navas, Thompson, & Rigdon, 1996).
Photocatalytic and Magnetic Properties
The introduction of quinoline-imidazole-monoamide ligands into octamolybdate complexes, as researched by Li et al. (2020), exemplifies the application of similar compounds in constructing complexes with significant photocatalytic and magnetic properties. This research points to the potential use of these complexes in various applications, including catalysis and material science (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).
Antiproliferative Activity
Compounds within the same family as this compound have been evaluated for their antiproliferative activities against various cancer cell lines. Hung et al. (2014) synthesized thieno[2,3-b]pyridines-2-carboxamides and related derivatives, demonstrating significant activity, particularly against melanoma and breast cancer cell lines, suggesting the potential of these compounds in cancer research (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).
Propriétés
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS2/c27-21(26-22-25-19(13-29-22)14-5-3-9-23-12-14)16-11-18(20-8-4-10-28-20)24-17-7-2-1-6-15(16)17/h1-13H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTOROXHAHIDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

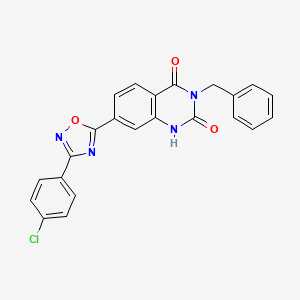
![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)
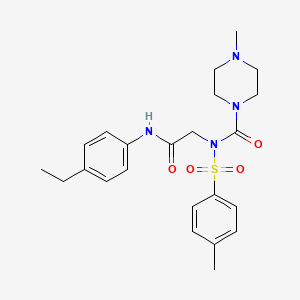
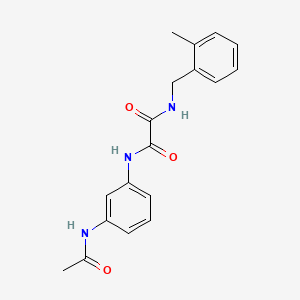
![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)
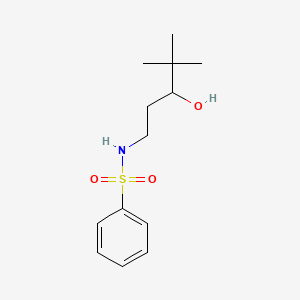
![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)
![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)


![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)